

5-Chloro-2-hydroxybenzohydrazide CAS number 5022-48-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Chloro-2-hydroxybenzohydrazide
Cat. No.:	B1587053

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloro-2-hydroxybenzohydrazide** (CAS No. 5022-48-0): A Versatile Intermediate in Medicinal Chemistry

Executive Summary

5-Chloro-2-hydroxybenzohydrazide is a functionalized aromatic compound belonging to the benzohydrazide class. While not extensively studied as a standalone therapeutic agent, its true value in the scientific community lies in its role as a versatile synthetic intermediate. The inherent reactivity of the hydrazide moiety, combined with the electronic properties of the chloro- and hydroxyl-substituted phenyl ring, makes it a crucial building block for creating diverse libraries of novel molecules, particularly Schiff bases (hydrazones) and various heterocyclic compounds.^{[1][2]} Derivatives of this scaffold have demonstrated a range of biological activities, including promising antimycobacterial and antibacterial effects.^{[3][4]} This guide provides a comprehensive technical overview of **5-Chloro-2-hydroxybenzohydrazide**, covering its synthesis, physicochemical properties, key derivatization reactions, and the established and potential biological applications of its derivatives, offering a forward-looking perspective for researchers in drug discovery and medicinal chemistry.

The Benzohydrazide Scaffold: A Privileged Structure in Drug Discovery

The benzohydrazide core is a well-established "privileged structure" in medicinal chemistry. Compounds containing this moiety have a rich history of biological significance, demonstrating a wide spectrum of activities including antibacterial, antifungal, anti-inflammatory, anticancer, and notably, antitubercular properties.^{[5][6]} The ability of the hydrazide group to form Schiff bases with aldehydes and ketones, act as a coordinating ligand for metal ions, and serve as a precursor for various five- and six-membered heterocyclic rings provides immense synthetic flexibility. **5-Chloro-2-hydroxybenzohydrazide** (C₇H₇ClN₂O₂) is a specific example that offers additional points for molecular interaction and modification: the phenolic hydroxyl group can act as a hydrogen bond donor, and the chloro-substituent modulates the lipophilicity and electronic nature of the aromatic ring.

Physicochemical Properties and Analytical Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties for **5-Chloro-2-hydroxybenzohydrazide** are summarized below.

Property	Value	Reference
CAS Number	5022-48-0	[7][8][9]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[2][7]
Molecular Weight	186.60 g/mol	[2][7][10]
IUPAC Name	5-chloro-2-hydroxybenzohydrazide	[9]
Synonyms	5-Chlorosalicylhydrazide, 5-Chloro-2-hydroxy-benzoic acid hydrazide	[10]
Storage	2-8°C, Sealed, Dry	[2][8]

Protocol 2.1: Standard Protocol for Structural Verification

For any researcher synthesizing or procuring this compound, structural confirmation is a critical first step. This protocol outlines a standard, self-validating workflow for verifying the identity and purity of **5-Chloro-2-hydroxybenzohydrazide**.

- Mass Spectrometry (MS):
 - Objective: To confirm the molecular weight.
 - Method: Electrospray Ionization (ESI-MS) is typically used. Dissolve a small sample (~1 mg) in a suitable solvent like methanol or acetonitrile.
 - Expected Result: In positive ion mode, expect to see a peak at m/z 187.60 corresponding to the $[M+H]^+$ ion. The isotopic pattern characteristic of a chlorine-containing compound (an $M+2$ peak approximately one-third the intensity of the M peak) should also be observed. This provides strong evidence for the elemental composition.
- Infrared (IR) Spectroscopy:
 - Objective: To identify key functional groups.
 - Method: Attenuated Total Reflectance (ATR) is a common and simple method.
 - Expected Result: Look for characteristic absorption bands:
 - Broad peak from 3200-3400 cm^{-1} corresponding to O-H and N-H stretching.
 - Strong peak around 1640-1660 cm^{-1} for the carbonyl (C=O) stretch of the amide.
 - Peaks in the 1500-1600 cm^{-1} region for aromatic C=C stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the precise chemical structure and proton/carbon environments.
 - Method: Dissolve the sample in a deuterated solvent such as DMSO-d₆.
 - Expected ¹H NMR Results (in DMSO-d₆):

- A singlet for the phenolic -OH proton (likely >10 ppm).
- A singlet for the amide -NH proton.
- A broad singlet for the terminal -NH₂ protons.
- Three distinct signals in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the three protons on the substituted benzene ring, with splitting patterns consistent with their positions relative to the chloro and hydroxyl groups.

- Expected ¹³C NMR Results:
 - A signal for the carbonyl carbon (~165-170 ppm).
 - Six distinct signals in the aromatic region, with chemical shifts influenced by the electron-donating -OH and electron-withdrawing -Cl and hydrazide groups.

Synthesis and Derivatization Strategies

The primary utility of **5-Chloro-2-hydroxybenzohydrazide** is as a scaffold for more complex molecules. Its synthesis is straightforward, and it serves as an excellent starting point for generating chemical diversity.

Workflow 3.1: Synthesis of 5-Chloro-2-hydroxybenzohydrazide

The most common route involves the hydrazinolysis of the corresponding methyl ester, a classic nucleophilic acyl substitution reaction.

Protocol:

- Esterification (if starting from acid): Convert 5-Chloro-2-hydroxybenzoic acid to Methyl 5-chloro-2-hydroxybenzoate. This can be achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid.
- Hydrazinolysis:

- Dissolve Methyl 5-chloro-2-hydroxybenzoate (1 equivalent) in ethanol in a round-bottom flask.
- Add hydrazine hydrate (2-3 equivalents) to the solution.
- Reflux the reaction mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature. The product, **5-Chloro-2-hydroxybenzohydrazide**, will often precipitate as a white solid.
- Filter the precipitate, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum.

Caption: Synthesis workflow for **5-Chloro-2-hydroxybenzohydrazide**.

Workflow 3.2: Synthesis of Biologically Active Hydrazone Derivatives

A key application is the condensation reaction with aldehydes to form Schiff bases, known as hydrazones. This reaction is highly efficient and allows for the rapid generation of a diverse library of compounds by simply varying the aldehyde component.

Protocol (General):

- Dissolve **5-Chloro-2-hydroxybenzohydrazide** (1 equivalent) in a suitable solvent, such as anhydrous methanol or ethanol.[\[11\]](#)
- Add the desired aldehyde (1 equivalent) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
- Stir the mixture at room temperature or under reflux for several hours.[\[11\]](#) The reaction is often visually apparent by the formation of a precipitate.
- Isolate the resulting hydrazone product by filtration.

- Recrystallize the product from a suitable solvent (e.g., methanol, ethanol) to obtain the pure compound.[11]

Caption: General workflow for synthesizing hydrazone derivatives.

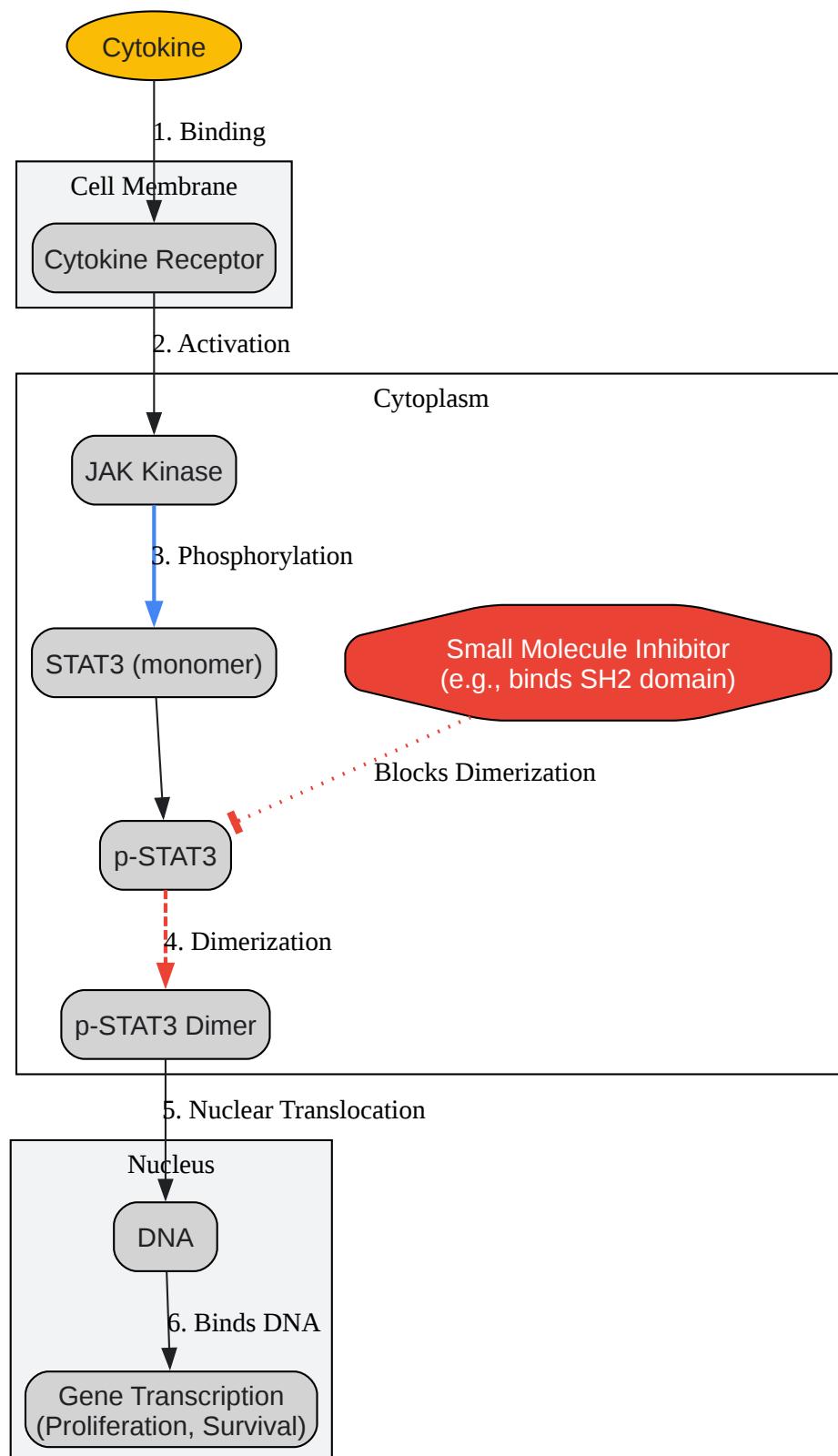
Biological Activities and Therapeutic Potential of Derivatives

The true potential of **5-Chloro-2-hydroxybenzohydrazide** is realized through the biological activities of its derivatives.

Antimycobacterial and Antibacterial Activity

The hydrazone linkage is a key pharmacophore in several antitubercular drugs. Research has shown that hydrazones derived from functionalized benzohydrazides can exhibit potent activity.

- Example: A study on (E)-N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide, a compound synthesized from a related hydrazide and 5-chloro-2-hydroxybenzaldehyde, demonstrated notable in vitro antitubercular activity against *Mycobacterium tuberculosis* H37Rv.[3] The activity of some of its metal complexes was even comparable to the first-line drug isoniazid. [3] This highlights the potential of using **5-Chloro-2-hydroxybenzohydrazide** to generate novel antitubercular leads.
- Broader Context: Other studies on related 5-chloro-salicylanilide derivatives have also reported significant antimycobacterial, antibacterial, and antifungal activities, suggesting this chlorinated phenolic scaffold is a promising starting point for antimicrobial drug discovery.[4]


A Hypothesis for Future Research: Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical signaling node in cells.[12] Its constitutive activation is a hallmark of many human cancers, driving proliferation, survival, and suppressing apoptosis.[13][14] This makes STAT3 a high-priority target for cancer therapy.[12][13]

Mechanism of STAT3 Activation and Inhibition:

- Activation: Cytokines or growth factors bind to cell surface receptors, activating Janus kinases (JAKs).
- Phosphorylation: JAKs phosphorylate STAT3 proteins on a key tyrosine residue.
- Dimerization: Phosphorylated STAT3 monomers form homodimers via reciprocal phosphotyrosine-SH2 domain interactions.
- Nuclear Translocation: The STAT3 dimer moves into the nucleus.
- Gene Transcription: The dimer binds to specific DNA sequences, initiating the transcription of genes involved in cell growth and survival.

Small molecule inhibitors are actively being sought to disrupt this pathway, for instance, by preventing STAT3 phosphorylation or blocking the crucial dimerization step.[\[15\]](#)[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: The STAT3 signaling pathway and a potential point of inhibition.

Connecting to **5-Chloro-2-hydroxybenzohydrazide**: While there is no direct published evidence to date confirming **5-Chloro-2-hydroxybenzohydrazide** or its simple derivatives as potent STAT3 inhibitors, its structural features make it an intriguing candidate for library synthesis and screening. The generation of a diverse library of hydrazones from this core scaffold provides a collection of molecules with varied shapes, sizes, and electronic properties that could potentially interact with protein targets like the SH2 domain of STAT3. This represents a logical and compelling direction for future research for any drug discovery program.

Detailed Experimental Protocol: Antimycobacterial Susceptibility

To translate the potential of these compounds into actionable data, robust and validated protocols are essential. The following describes a standard method for assessing antimycobacterial activity.

Protocol 5.1: In Vitro Susceptibility Testing using the Microplate Alamar Blue Assay (MABA)

This protocol is adapted from methods used to evaluate antitubercular compounds.[\[3\]](#)

- Preparation:
 - Prepare a stock solution of the test compound (e.g., a hydrazone derivative of **5-Chloro-2-hydroxybenzohydrazide**) in DMSO.
 - In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.
 - Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
 - Prepare a culture of *Mycobacterium tuberculosis* H37Rv, adjusting the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.
- Inoculation:

- Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds.
- Include control wells: a drug-free control (bacteria only) and a sterile control (broth only).
- Seal the plate and incubate at 37°C for 5-7 days.

- Detection:
 - After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
 - Re-incubate the plate for 24 hours.
- Interpretation:
 - Principle: Viable, metabolically active bacteria will reduce the Alamar Blue reagent, causing a color change from blue (oxidized) to pink (reduced).
 - Result: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Safety, Handling, and Storage

While specific toxicity data for **5-Chloro-2-hydroxybenzohydrazide** is limited, information from related compounds provides guidance for safe handling.[\[17\]](#)

- Hazards: Compounds like 5-Chloro-2-hydroxybenzamide are classified as irritants to the eyes, skin, and respiratory system.[\[18\]](#)
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling the solid compound or its solutions.[\[18\]](#) Work in a well-ventilated area or a chemical fume hood.
- Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8°C to ensure long-term stability.[\[2\]](#)[\[8\]](#)

Conclusion and Future Directions

5-Chloro-2-hydroxybenzohydrazide, CAS 5022-48-0, stands out not for its own direct biological effects but as a high-value, versatile starting material for medicinal chemistry. Its straightforward synthesis and the facile reactivity of its hydrazide group enable the rapid creation of diverse molecular libraries. Existing research already validates this approach, with derivatives showing promising antimycobacterial activity.

The path forward is clear and holds significant potential. Future research should focus on:

- Systematic Library Synthesis: Expanding the range of hydrazone and heterocyclic derivatives.
- Broad Biological Screening: Testing these new compound libraries against a wide array of therapeutic targets, including bacterial and fungal pathogens.
- Hypothesis-Driven Screening: Specifically investigating the potential for derivatives to inhibit high-value oncology targets like STAT3, a logical next step given the need for novel inhibitors.

By leveraging **5-Chloro-2-hydroxybenzohydrazide** as a foundational block, researchers are well-equipped to develop novel chemical entities with the potential to address pressing challenges in infectious disease and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-hydroxy-benzoic acid hydrazide [myskinrecipes.com]
- 2. 5-Chloro-2-hydroxy-benzoic acid hydrazide [myskinrecipes.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(aryl amino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. scbt.com [scbt.com]
- 8. 5022-48-0|5-Chloro-2-hydroxybenzohydrazide|BLD Pharm [bldpharm.com]
- 9. pschemicals.com [pschemicals.com]
- 10. 5-CHLORO-2-HYDROXY-BENZOIC ACID HYDRAZIDE Eight Chongqing Chemdad Co., Ltd [chemdad.com]
- 11. (E)-N'-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. benthamscience.com [benthamscience.com]
- 15. scbt.com [scbt.com]
- 16. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 17. echemi.com [echemi.com]
- 18. chembk.com [chembk.com]
- To cite this document: BenchChem. [5-Chloro-2-hydroxybenzohydrazide CAS number 5022-48-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587053#5-chloro-2-hydroxybenzohydrazide-cas-number-5022-48-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com